rel-(3aR,4S,9bS)-4-(6-Bromobenzo[d][1,3]dioxol-5-yl)-8-isopropyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
CAS No.:
Cat. No.: VC16029559
Molecular Formula: C22H22BrNO2
Molecular Weight: 412.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H22BrNO2 |
|---|---|
| Molecular Weight | 412.3 g/mol |
| IUPAC Name | (3aR,4S,9bS)-4-(6-bromo-1,3-benzodioxol-5-yl)-8-propan-2-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |
| Standard InChI | InChI=1S/C22H22BrNO2/c1-12(2)13-6-7-19-16(8-13)14-4-3-5-15(14)22(24-19)17-9-20-21(10-18(17)23)26-11-25-20/h3-4,6-10,12,14-15,22,24H,5,11H2,1-2H3/t14-,15+,22-/m0/s1 |
| Standard InChI Key | QTOCPACSSHFGOY-KIMHZCHSSA-N |
| Isomeric SMILES | CC(C)C1=CC2=C(C=C1)N[C@@H]([C@H]3[C@@H]2C=CC3)C4=CC5=C(C=C4Br)OCO5 |
| Canonical SMILES | CC(C)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC5=C(C=C4Br)OCO5 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, (3aR,4S,9bS)-4-(6-bromo-1,3-benzodioxol-5-yl)-8-propan-2-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, reflects its intricate stereochemistry and substituent arrangement. Key structural elements include:
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A cyclopenta[c]quinoline framework, which combines a bicyclic quinoline system fused to a cyclopentane ring.
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A 6-bromobenzo[d][1, dioxol-5-yl group at the 4-position, introducing electron-withdrawing and steric effects.
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An isopropyl substituent at the 8-position, contributing to hydrophobic interactions .
Table 1: Molecular Identity
| Property | Value | Source |
|---|---|---|
| CAS No. | 1392487-51-2 | |
| Molecular Formula | C₂₂H₂₂BrNO₂ | |
| Molecular Weight | 412.3 g/mol | |
| SMILES Notation | CC(C)C1=CC2=C(C=C1)NC@HC4=CC5=C(C=C4Br)OCO5 | |
| InChI Key | QTOCPACSSHFGOY-KIMHZCHSSA-N |
The stereochemical descriptors (3aR,4S,9bS) indicate the absolute configuration of chiral centers, critical for its biological activity and intermolecular interactions.
Synthesis and Preparation
Synthetic Strategy
The synthesis of this compound involves a multi-step sequence, typically beginning with the construction of the cyclopentaquinoline core. Key steps include:
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Formation of the Quinoline Moiety: Cyclocondensation of appropriately substituted aniline derivatives with cyclic ketones generates the quinoline backbone.
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Introduction of the Bromobenzo[d] dioxol-5-yl Group: Electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) install the brominated benzodioxole fragment.
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Isopropyl Substitution: Alkylation or Friedel-Crafts acylation introduces the isopropyl group at the 8-position.
Challenges and Optimization
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Stereochemical Control: Achieving the desired (3aR,4S,9bS) configuration necessitates chiral auxiliaries or asymmetric catalysis.
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Functional Group Compatibility: The bromine atom’s susceptibility to nucleophilic displacement requires careful selection of reaction conditions.
Table 2: Representative Synthetic Parameters
| Parameter | Condition | Source |
|---|---|---|
| Key Coupling Reaction | Palladium-catalyzed cross-coupling | |
| Temperature Range | 80–120°C | |
| Yield Optimization | 45–60% |
Physicochemical Properties
Solubility and Stability
The compound exhibits low aqueous solubility (≤41.2 mg/mL in DMSO) due to its hydrophobic isopropyl and aromatic substituents. It is stable under anhydrous conditions but degrades in the presence of moisture or elevated temperatures, necessitating storage at -20°C in sealed containers .
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